N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is a complex organic compound that features a unique combination of indole, thioether, and phenoxyacetamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The bromination of the indole is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
The next step involves the formation of the thioether linkage. This can be accomplished by reacting the brominated indole with a thiol compound under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Finally, the phenoxyacetamide moiety is introduced through an amide coupling reaction. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2
Substitution: Various nucleophiles (amines, thiols) in the presence of a base
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thioether and phenoxyacetamide groups may enhance its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyacetamide
- N-(2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide
- N-(2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide
Uniqueness
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2S/c25-18-12-10-17(11-13-18)23-24(20-8-4-5-9-21(20)27-23)30-15-14-26-22(28)16-29-19-6-2-1-3-7-19/h1-13,27H,14-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVXJTSFZUFYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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